molecular formula C23H26N4O2S B14974248 4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine

4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine

Cat. No.: B14974248
M. Wt: 422.5 g/mol
InChI Key: XFBAOVGGWVTCHA-UHFFFAOYSA-N
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Description

4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a piperazine moiety that is further modified with a trimethylbenzenesulfonyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine derivative reacts with a phenyl nucleophile.

    Attachment of the Piperazine Moiety: The piperazine ring is attached to the pyrimidine core through a nucleophilic substitution reaction, often using piperazine and a suitable leaving group on the pyrimidine ring.

    Sulfonylation: The final step involves the introduction of the trimethylbenzenesulfonyl group to the piperazine moiety. This is typically achieved through a sulfonylation reaction using trimethylbenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects, or the cholinergic pathway, contributing to neuroprotective effects.

Comparison with Similar Compounds

4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine moiety, known for its acetylcholinesterase inhibitory activity.

    Triazole-Pyrimidine Hybrids: Compounds with a triazole ring fused to a pyrimidine core, studied for their neuroprotective and anti-inflammatory properties.

    Fused Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, known for their anticancer activity through protein kinase inhibition.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

4-phenyl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C23H26N4O2S/c1-17-13-19(3)22(14-18(17)2)30(28,29)27-11-9-26(10-12-27)23-15-21(24-16-25-23)20-7-5-4-6-8-20/h4-8,13-16H,9-12H2,1-3H3

InChI Key

XFBAOVGGWVTCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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